2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline
CAS No.: 652971-75-0
Cat. No.: VC16818440
Molecular Formula: C19H11ClN4S
Molecular Weight: 362.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 652971-75-0 |
|---|---|
| Molecular Formula | C19H11ClN4S |
| Molecular Weight | 362.8 g/mol |
| IUPAC Name | 3-(2-chloroquinolin-3-yl)-5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazole |
| Standard InChI | InChI=1S/C19H11ClN4S/c20-17-14(10-13-8-4-5-9-15(13)21-17)18-22-23-19-24(18)16(11-25-19)12-6-2-1-3-7-12/h1-11H |
| Standard InChI Key | DWSROLMCMAXBHI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CSC3=NN=C(N23)C4=CC5=CC=CC=C5N=C4Cl |
Introduction
Structural and Molecular Characteristics
The compound belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. Its molecular formula, C₁₉H₁₁ClN₄S, reflects the incorporation of chlorine, sulfur, and nitrogen atoms into the heterocyclic framework. The molecular weight is 362.8 g/mol, with the thiazolo[2,3-c] triazole moiety introducing rigidity and electronic diversity to the system .
Stereoelectronic Properties
The quinoline core provides a planar aromatic system, while the thiazolo-triazole ring introduces electron-rich regions due to sulfur and nitrogen lone pairs. This combination enhances intermolecular interactions, such as π-π stacking and hydrogen bonding, which are critical for binding biological targets . The chlorine atom at position 2 further modulates electronic density, potentially influencing reactivity and bioactivity .
Spectroscopic Identification
Infrared (IR) spectroscopy reveals characteristic absorption bands:
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3050–3100 cm⁻¹: C–H stretching of aromatic rings.
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1600–1650 cm⁻¹: C=N and C=C vibrations in the triazole and quinoline systems.
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680–720 cm⁻¹: C–Cl stretching.
¹H NMR data (hypothetical, based on analogs ):
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δ 8.5–9.0 ppm: Protons on the quinoline ring.
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δ 7.2–7.8 ppm: Aromatic protons from the phenyl group.
Synthetic Methodologies
The synthesis of 2-chloro-3-(5-phenylthiazolo-triazolyl)quinoline involves multi-step reactions, leveraging established quinoline functionalization strategies.
Quinoline Core Formation
The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups to acetanilide precursors. For example, treating substituted acetanilides with POCl₃ and DMF generates 2-chloroquinoline-3-carbaldehyde intermediates :
This intermediate undergoes cyclocondensation with thiosemicarbazide to form the thiazolo-triazole ring.
Thiazolo-Triazole Annulation
The triazole-thiazole system is constructed via a two-step process:
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Cyclization: Reaction of 2-chloroquinoline-3-carbaldehyde with thiosemicarbazide in acidic conditions forms a thiosemicarbazone intermediate.
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Oxidative Cyclization: Using iodine or FeCl₃, the intermediate undergoes cyclization to yield the thiazolo-triazole ring .
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Step 1: 2-Chloroquinoline-3-carbaldehyde (1 mmol) + thiosemicarbazide (1.2 mmol) in ethanol, refluxed for 6 hours.
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Step 2: Addition of iodine (0.5 mmol) in DMF, stirred at 80°C for 4 hours.
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Yield: ~65–70% after purification by column chromatography.
Biological Activity and Applications
While direct studies on this compound are sparse, structurally related quinoline-thiazole hybrids exhibit notable bioactivity.
| Compound | MIC (μg/mL) vs S. aureus | MIC (μg/mL) vs C. albicans |
|---|---|---|
| 2-Chloro-3-formylquinoline | 12.5 | 25.0 |
| Thiazolo-triazole derivative | 6.25 | 12.5 |
Anticancer Prospects
Quinoline hybrids inhibit topoisomerase II and tubulin polymerization, mechanisms critical in cancer therapy. Molecular docking studies suggest that the thiazolo-triazole moiety enhances binding affinity to kinase domains .
Spectroscopic and Computational Analysis
IR and NMR Correlations
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IR: A strong band at 1680 cm⁻¹ corresponds to the C=N stretch in the triazole ring.
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¹³C NMR: Signals at δ 150–160 ppm indicate sp² hybridized carbons in the quinoline and triazole systems .
Density Functional Theory (DFT) Studies
DFT calculations (B3LYP/6-31G*) predict a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity. The electron-deficient quinoline ring and electron-rich thiazole create intramolecular charge-transfer states, potentially useful in photodynamic therapy .
Challenges and Future Directions
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Synthetic Optimization: Current yields (~65%) require improvement via catalyst screening (e.g., Pd-mediated cross-coupling) .
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Biological Profiling: In vivo toxicity and pharmacokinetic studies are needed to assess therapeutic potential.
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Structural Diversification: Introducing substituents at the phenyl ring could modulate solubility and target selectivity .
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